molecular formula C8H16ClNO B2690900 2-Methoxy-6-azaspiro[3.4]octane;hydrochloride CAS No. 2306272-58-0

2-Methoxy-6-azaspiro[3.4]octane;hydrochloride

Cat. No.: B2690900
CAS No.: 2306272-58-0
M. Wt: 177.67
InChI Key: HZKKIDDJMAQCPO-UHFFFAOYSA-N
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Description

2-Methoxy-6-azaspiro[3.4]octane hydrochloride is a bicyclic amine derivative featuring a spiro junction between a six-membered azaspiro ring and a three-membered cyclopropane-like ring. The compound’s molecular formula is C₈H₁₅NO·HCl (MW: 177.68 g/mol), with a methoxy (-OCH₃) substituent at position 2 and a secondary amine protonated as a hydrochloride salt . Its SMILES notation (COC1CC2(C1)CCNC2) highlights the spiro connectivity and functional group placement. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

2-methoxy-6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-10-7-4-8(5-7)2-3-9-6-8;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKKIDDJMAQCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306272-58-0
Record name 2-methoxy-6-azaspiro[3.4]octane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-azaspiro[3.4]octane;hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-azaspiro[3.4]octane;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can produce a wide variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its unique structural characteristics. Research indicates that derivatives of this compound exhibit:

  • Antibacterial Activity : It has shown effectiveness against various ESKAPE pathogens, which are known for their antibiotic resistance. For instance, studies have reported minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Enterobacter cloacae .
  • Anticancer Activity : Compounds related to 2-methoxy-6-azaspiro[3.4]octane; hydrochloride have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation across various cancer types. Mechanisms involve disruption of tubulin dynamics and activation of caspases .

Synthesis and Derivative Development

The synthesis of 2-methoxy-6-azaspiro[3.4]octane; hydrochloride can be achieved through various chemical reactions, including:

  • [3 + 2] Cycloaddition : This method allows for the construction of the azaspiro framework from simpler precursors .
  • Modification Strategies : Research has focused on modifying the periphery of the spirocyclic structure to enhance biological activity, leading to derivatives with improved antibacterial and anticancer profiles .

Antibacterial Activity Against ESKAPE Pathogens

A study evaluated the antibacterial properties of 2-methoxy-6-azaspiro[3.4]octane; hydrochloride against common ESKAPE pathogens. The results are summarized in Table 1 below:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
2-Methoxy-6-azaspiroEnterobacter cloacae2 mg/mL
2-Methoxy-6-azaspiroStaphylococcus aureus1 mg/mL
2-Methoxy-6-azaspiroEnterococcus faecalis0.5 mg/mL
2-Methoxy-6-azaspiroKlebsiella pneumoniae4 mg/mL
2-Methoxy-6-azaspiroAcinetobacter baumannii3 mg/mL

The compound exhibited significant activity against Staphylococcus aureus and Enterobacter cloacae, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Mechanisms

Research into the anticancer properties of derivatives has revealed promising results. A notable study demonstrated that certain azaspiro compounds could induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving tubulin disruption . The IC50 values for these compounds were reported in the low micromolar range against several cancer types.

Summary of Biological Activities

Table 2 summarizes the observed biological activities associated with 2-methoxy-6-azaspiro[3.4]octane; hydrochloride:

CompoundActivity TypeObserved Effects
2-Methoxy-6-azaspiro; hydrochlorideAntibacterialInhibition of ESKAPE pathogens
AnticancerInduction of apoptosis in cancer cells
Cell cycle arrest

Mechanism of Action

The mechanism of action of 2-Methoxy-6-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets and pathways. For example, its derivatives that exhibit EGFR inhibitory activities work by binding to the epidermal growth factor receptor, thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a potential candidate for the development of anti-cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azaspiro[3.4]octane Derivatives

6,6-Difluoro-2-azaspiro[3.4]octane Hydrochloride
  • Molecular Formula : C₇H₁₂F₂N·HCl (MW: 199.64 g/mol)
  • Applications : Fluorinated spiro compounds are prioritized in CNS drug discovery due to enhanced blood-brain barrier penetration .
6-Fluoro-2-azaspiro[3.4]octane Hydrochloride
  • Molecular Formula : C₇H₁₃ClFN (MW: 165.63 g/mol)
  • ~1.5 for the target compound) .
  • Synthesis : Priced at ~$100–$500/g (industrial grade), suggesting higher accessibility than the methoxy analog .
6-Thia-2-azaspiro[3.4]octane 6,6-Dioxide Hydrochloride
  • Molecular Formula: C₆H₁₀ClNO₂S (MW: 203.67 g/mol)
  • Key Differences : Replacement of oxygen with sulfur (thia) and sulfone groups (-SO₂) increases molecular weight and polarity. The sulfone group enhances hydrogen-bonding capacity, favoring solubility in polar solvents .

Ring-Size Modifications

6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride
  • Molecular Formula: C₇H₁₄ClNO (MW: 163.64 g/mol)
  • Key Differences : The spiro[3.3]heptane core introduces greater ring strain and reduced conformational flexibility compared to the [3.4]octane system. This may limit binding to rigid enzyme pockets .
1-Oxa-6-azaspiro[3.4]octane Hemioxalate
  • Molecular Formula: C₇H₁₃NO₃ (MW: 159.18 g/mol)
  • Key Differences : An oxygen atom replaces one carbon in the spiro ring, altering electron distribution. The hemioxalate salt form (vs. hydrochloride) may reduce hygroscopicity .

Functional Group Additions

2-Boc-2,6-diazaspiro[3.4]octane
  • Molecular Formula : C₁₁H₂₁N₂O₂ (MW: 213.30 g/mol)
  • Key Differences : A Boc-protected amine at position 2 increases steric hindrance, delaying deprotection in prodrug strategies. Priced at $110/250 mg, reflecting synthetic complexity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring Features Solubility (mg/mL) Price (USD)
2-Methoxy-6-azaspiro[3.4]octane hydrochloride C₈H₁₅NO·HCl 177.68 Methoxy, [3.4] spiro ~50 (H₂O) $540/100 mg
6,6-Difluoro-2-azaspiro[3.4]octane HCl C₇H₁₂F₂N·HCl 199.64 Difluoro, [3.4] spiro ~30 (H₂O) $320/100 mg
6-Fluoro-2-azaspiro[3.4]octane HCl C₇H₁₃ClFN 165.63 Fluoro, [3.4] spiro ~45 (H₂O) $100–$500/g
6-Methoxy-2-azaspiro[3.3]heptane HCl C₇H₁₄ClNO 163.64 Methoxy, [3.3] spiro ~20 (H₂O) Not reported
6-Thia-2-azaspiro[3.4]octane 6,6-dioxide HCl C₆H₁₀ClNO₂S 203.67 Thia, sulfone, [3.4] spiro ~10 (DMSO) $647/100 mg

Key Research Findings

  • Synthetic Accessibility : The target compound’s methoxy group requires selective protection-deprotection steps, increasing synthesis cost compared to fluorine-substituted analogs .
  • Biological Relevance : Spiro[3.4]octane frameworks exhibit improved target selectivity in kinase inhibitors compared to [3.3] systems due to reduced off-target interactions .
  • Salt Forms : Hydrochloride salts dominate commercial listings (e.g., ), whereas hemioxalate or free-base forms are rare, emphasizing the preference for enhanced solubility .

Biological Activity

2-Methoxy-6-azaspiro[3.4]octane;hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its spirocyclic structure, which is significant for its biological interactions. The presence of the methoxy group and the azaspiro moiety contributes to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. This interaction is crucial for modulating neurotransmission in the central nervous system (CNS).

Key Mechanisms:

  • M4 Receptor Agonism : The compound acts as an agonist at the M4 receptor, which is implicated in cognitive processes and memory function. Activation of this receptor has been associated with improvements in cognitive deficits observed in disorders such as schizophrenia and Alzheimer's disease .
  • Neuroprotective Effects : By enhancing cholinergic signaling, it may exert neuroprotective effects, potentially counteracting neurodegenerative processes .

Biological Activity and Research Findings

Research into this compound has revealed several important biological activities:

  • Cognitive Enhancement : In animal models, administration of this compound has shown promise in reversing scopolamine-induced amnesia, indicating its potential for cognitive enhancement .
  • Selective M4 Activity : Studies indicate that it selectively activates M4 receptors over other mAChR subtypes, which may reduce side effects commonly associated with non-selective mAChR agonists .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cognitive EnhancementReverses amnesia in animal models
M4 Receptor AgonismSelectively activates M4 receptors
NeuroprotectivePotential to protect against neurodegeneration

Case Studies

Several studies have investigated the effects of this compound in preclinical settings:

  • Study on Cognitive Function : A study demonstrated that administration of the compound improved memory performance in rodent models subjected to cognitive impairment through scopolamine administration. The effective dose was approximately 10 mg/kg, showcasing its potential as a therapeutic agent for cognitive deficits .
  • M4 Selectivity Assessment : Another study analyzed the binding affinity of various derivatives to mAChR subtypes, confirming that this compound exhibited high selectivity for the M4 receptor compared to M2 and M3 subtypes, suggesting a favorable safety profile for therapeutic use in CNS disorders .

Q & A

What synthetic methodologies are reported for 2-Methoxy-6-azaspiro[3.4]octane hydrochloride?

Basic Research Question
The synthesis of spirocyclic compounds like 2-Methoxy-6-azaspiro[3.4]octane hydrochloride typically involves cyclization strategies. Evidence from structurally similar analogs (e.g., 2-fluoro-6-azaspiro[3.4]octane hydrochloride) suggests the use of ring-closing metathesis or nucleophilic substitution to form the spirocyclic core . Methoxy group introduction may employ alkylation or demethylation protocols, with final hydrochloride salt formation via acid-base titration. Researchers should validate reaction conditions (solvent, temperature, catalysts) using TLC and intermediate characterization (NMR, MS) to optimize yields.

Which analytical techniques are critical for confirming the purity and structure of this compound?

Basic Research Question
High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are essential for structural confirmation. Purity analysis should use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). For hydrochloride salts, ion chromatography can quantify chloride content. Comparative spectral data from PubChem entries for related spiro compounds (e.g., 1,2-oxazepane hydrochloride) provide reference benchmarks .

How do substituent modifications (e.g., methoxy vs. fluoro) impact physicochemical properties?

Advanced Research Question
Substituents like methoxy groups influence lipophilicity (logP) and hydrogen-bonding capacity. For example, 8,8-difluoro-6-azaspiro[3.4]octane hydrochloride exhibits increased electronegativity and metabolic stability compared to methoxy analogs, as fluorination reduces susceptibility to oxidative metabolism . Computational tools (e.g., Schrödinger’s QikProp) can predict solubility and permeability changes. Experimental validation via shake-flask assays for logP and DSC for melting point analysis is recommended.

What computational approaches are used to model the reactivity of this spirocyclic compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict reaction pathways for spiro ring formation or methoxy group interactions. Molecular docking studies against biological targets (e.g., sigma receptors) may identify binding affinities, leveraging structural data from PubChem . Researchers should cross-validate in silico results with experimental kinetics (e.g., stopped-flow spectroscopy).

What challenges arise in designing in vivo studies for this compound?

Advanced Research Question
Key challenges include bioavailability optimization due to spirocyclic rigidity and hydrochloride salt hygroscopicity. Preclinical studies should assess metabolic stability in liver microsomes and plasma protein binding. Toxicity screening (e.g., Ames test) is critical, as spirocyclic amines may exhibit off-target effects. Proper storage at 2–8°C in desiccated conditions prevents decomposition .

How should researchers handle and store this compound to ensure stability?

Basic Research Question
Store lyophilized powder in airtight containers under inert gas (argon/nitrogen) at -20°C for long-term stability. For solutions, use anhydrous DMSO or ethanol to prevent hydrolysis. PPE (gloves, goggles) is mandatory during handling due to potential irritancy, as noted in safety data sheets for related hydrochlorides .

What structural analogs of this compound have been explored for biological activity?

Advanced Research Question
Analogues like 6-Oxa-2-azaspiro[3.4]octane hydrochloride (similarity score: 0.87) and benzodiazepine-derived spiro compounds have shown activity in neurological studies . Modifications at the 2-position (e.g., methyl, bromo) can enhance target selectivity. SAR studies should prioritize functional group compatibility via parallel synthesis libraries.

How does pH affect the stability of the hydrochloride salt in aqueous solutions?

Advanced Research Question
Hydrochloride salts are prone to hydrolysis under alkaline conditions (pH > 7). Stability studies using UPLC-PDA at varying pH (2–10) and temperatures (25–40°C) can identify degradation products (e.g., free base formation). Buffered solutions (pH 3–5) are optimal for in vitro assays, as evidenced by ester hydrochloride stability data .

What safety precautions are mandated for laboratory handling?

Basic Research Question
Follow OSHA guidelines for amine hydrochlorides: use fume hoods to avoid inhalation, and employ spill kits with inert adsorbents (vermiculite). Emergency protocols for skin/eye contact include rinsing with PBS (15 minutes) and medical consultation. Safety data for Radafaxine hydrochloride emphasize restricted access to trained personnel .

How can researchers investigate interactions with biological targets like sigma receptors?

Advanced Research Question
Competitive binding assays using 3^3H-DTG radioligands and recombinant sigma-1 receptors (S1R) are standard. For example, spirocyclic compounds like AB10 (a sigma receptor antagonist) demonstrate IC50_{50} determination via scintillation counting . Pair these with functional assays (e.g., calcium flux) to assess agonism/antagonism.

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